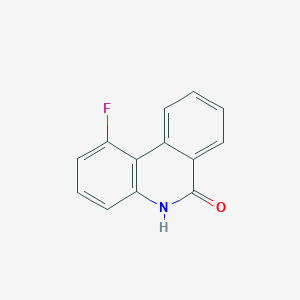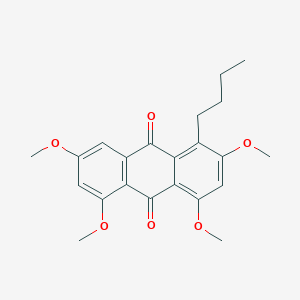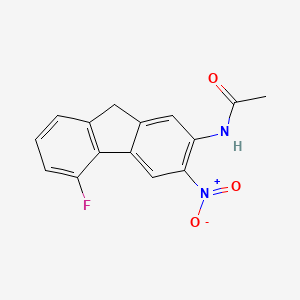
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H11FN2O3 It is known for its unique structural properties, which include a fluorenyl group substituted with a nitro and a fluoro group, as well as an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide typically involves the nitration of 5-fluoro-9H-fluorene, followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-amino-3-nitro-9H-fluoren-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-fluoro-3-nitro-9H-fluoren-2-amine and acetic acid.
Applications De Recherche Scientifique
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, while the acetamide moiety can facilitate interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9H-fluoren-2-yl)acetamide: Lacks the fluoro and nitro substituents, resulting in different reactivity and biological activity.
N-(5-fluoro-9H-fluoren-2-yl)acetamide: Lacks the nitro group, leading to different chemical properties and applications.
N-(3-nitro-9H-fluoren-2-yl)acetamide: Lacks the fluoro group, affecting its stability and reactivity.
Uniqueness
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical and biological properties. The combination of these substituents makes it a valuable compound for various research applications, offering a balance of stability, reactivity, and potential biological activity.
Propriétés
Numéro CAS |
1427-08-3 |
|---|---|
Formule moléculaire |
C15H11FN2O3 |
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11FN2O3/c1-8(19)17-13-6-10-5-9-3-2-4-12(16)15(9)11(10)7-14(13)18(20)21/h2-4,6-7H,5H2,1H3,(H,17,19) |
Clé InChI |
RRNRIPIDHGBVDO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C(=CC=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13132580.png)

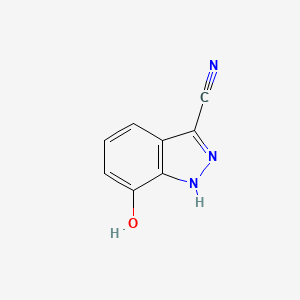
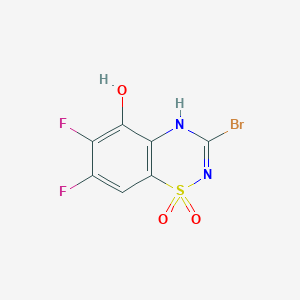
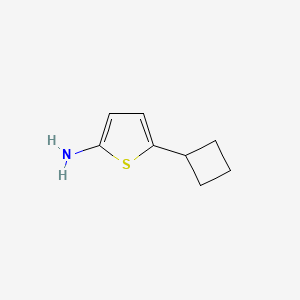
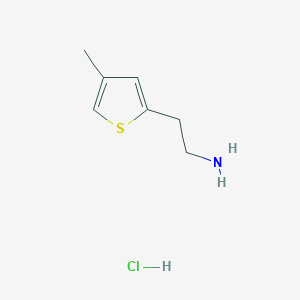
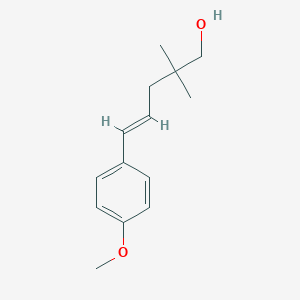

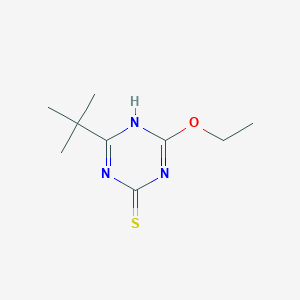

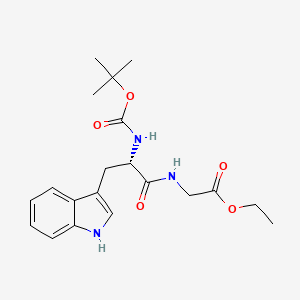
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
